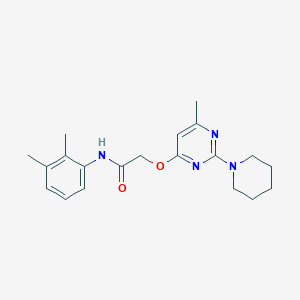

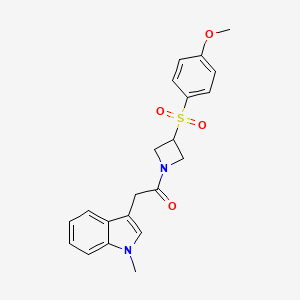

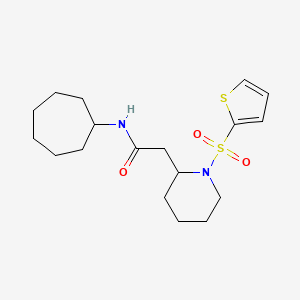

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves multi-step reactions starting from substituted benzenes or benzonitriles. For instance, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved through bromination, Grignard reaction, cyanidation, and amination with an overall yield of 49.2% . Similarly, novel tetrazole derivatives were synthesized from p-aminobenzonitrile through a series of reactions including protection, tetrazole formation, hydrolysis, chlorination, and amination .

Molecular Structure Analysis

The molecular structures of benzonitrile derivatives are characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the crystal and molecular structure of a triazinobenzimidazole derivative was determined by X-ray diffraction, revealing the tautomeric form of the compound in the solid state . Additionally, combined experimental and theoretical studies, including density functional theory (DFT), were used to understand the molecular architecture and optoelectronic properties of pyrazole benzonitrile derivatives .

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions depending on their functional groups. The reactivity can be influenced by the presence of amino groups, as seen in the synthesis of the title compound in paper , where acetylacetone and 4-aminobenzonitrile were condensed in the presence of formic acid as a catalyst. The inclusion of reactant 4-aminobenzonitrile in the crystal structure of the synthesized compound also affected the molecular packing and hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are closely related to their molecular structures. The presence of amino and nitrile groups can affect the compound's lipophilicity, solubility, and potential for hydrogen bonding. For instance, the design of histamine H3 receptor antagonists around a naphthalene core aimed to enhance lipophilicity and CNS penetration . The antiproliferative activities of the synthesized compounds against human cancer cell lines were also evaluated, with some compounds showing moderate activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- 4-(4-Aminooxan-4-yl)benzonitrile hydrochloride serves as an intermediate in the synthesis of various derivatives. For instance, it is used in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Biological Activity Studies

- In the realm of biological and pharmaceutical research, derivatives of 4-(4-Aminooxan-4-yl)benzonitrile hydrochloride have been studied for various activities. For instance, some studies focused on the synthesis of novel derivatives from p-aminobenzonitrile and evaluated their antimicrobial activities (K. Rao et al., 2014).

Application in Analytical Chemistry

- Compounds related to 4-(4-Aminooxan-4-yl)benzonitrile hydrochloride have been used to develop novel fluorescence probes. These probes can detect reactive oxygen species and have applications in various biological and chemical contexts (Ken-ichi Setsukinai et al., 2003).

Material Science Applications

- In the field of materials science, derivatives of this compound have been explored for their potential in inhibiting corrosion of metals, particularly in acidic mediums. This has applications in protecting materials against environmental degradation (A. Chaouiki et al., 2018).

Eigenschaften

IUPAC Name |

4-(4-aminooxan-4-yl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)12(14)5-7-15-8-6-12;/h1-4H,5-8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACQBGKNXXANSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)

![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)